(R)-2-Boc-amino-3-quinolin-4-yl-propionic acid
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Overview
Description
®-2-Boc-amino-3-quinolin-4-yl-propionic acid is a chiral amino acid derivative It features a quinoline ring, which is a heterocyclic aromatic organic compound, and a Boc (tert-butoxycarbonyl) protecting group attached to the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Boc-amino-3-quinolin-4-yl-propionic acid typically involves multiple steps. One common method starts with the preparation of the quinoline ring, followed by the introduction of the Boc-protected amino group. The reaction conditions often involve the use of strong bases and acids, as well as various organic solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
®-2-Boc-amino-3-quinolin-4-yl-propionic acid can undergo several types of chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while reduction can produce various amine derivatives.
Scientific Research Applications
®-2-Boc-amino-3-quinolin-4-yl-propionic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-Boc-amino-3-quinolin-4-yl-propionic acid involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, affecting its replication and transcription. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in further chemical reactions. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Boc-amino-3-quinolin-4-yl-propionic acid: The enantiomer of the compound, which may have different biological activity.
Quinoline-4-carboxylic acid: A simpler derivative with a carboxylic acid group instead of the Boc-protected amino group.
2-Aminoquinoline: A related compound with an amino group directly attached to the quinoline ring.
Uniqueness
®-2-Boc-amino-3-quinolin-4-yl-propionic acid is unique due to its chiral nature and the presence of both the quinoline ring and the Boc-protected amino group. This combination of features makes it a versatile building block for the synthesis of complex molecules and a valuable tool in medicinal chemistry.
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-4-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)10-11-8-9-18-13-7-5-4-6-12(11)13/h4-9,14H,10H2,1-3H3,(H,19,22)(H,20,21)/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIMRQWQFOYRSI-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=NC2=CC=CC=C12)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=NC2=CC=CC=C12)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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